REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[H-].[Na+].[F:14][C:15]([F:23])(S(F)(=O)=O)C(O)=O>C(#N)C>[F:14][CH:15]([F:23])[O:8][C:6]1[N:7]=[C:2]([CH3:1])[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(S(=O)(=O)F)F
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the addition of water
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-4%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C(=N1)C)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |